molecular formula C4H7NO2 B180314 4-Methyl-1,3-oxazolidin-2-one CAS No. 16112-59-7

4-Methyl-1,3-oxazolidin-2-one

Cat. No.: B180314
CAS No.: 16112-59-7
M. Wt: 101.1 g/mol
InChI Key: VAJFEOKPKHIPEN-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatile applications, particularly as a chiral auxiliary in stereoselective transformations and as a building block in the synthesis of various pharmaceuticals .

Scientific Research Applications

4-Methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-1,3-oxazolidin-2-one, a member of the oxazolidin-2-one class of compounds, are bacterial cells . Specifically, it targets the peptidyl transferase center of the large bacterial ribosome subunit .

Mode of Action

This compound acts as a protein synthesis inhibitor . It interferes with the early steps involving the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts protein synthesis, which is crucial for bacterial survival .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacterial cells . By inhibiting this pathway, it prevents the production of essential proteins, leading to bacterial cell death . It is considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Pharmacokinetics

Related oxazolidin-2-one compounds like linezolid have been shown to have good bioavailability and distribution

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents the bacteria from producing essential proteins, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In one study, 3-Methyl-2-oxazolidinone mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate has been used as an electrolyte in lithium batteries

Safety and Hazards

The safety information available indicates that 4-Methyl-1,3-oxazolidin-2-one is classified under Acute Tox. 4 Oral, with a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for 4-Methyl-1,3-oxazolidin-2-one are not mentioned, oxazolidin-2-ones are considered one of the most important new classes of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria . This suggests potential future research directions in the development of new antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method is the reaction of methyl isocyanate with ethanolamine, followed by oxidation to form the desired oxazolidinone. Another approach involves the reduction of amino acids to the corresponding amino alcohols, which are then cyclized using ethyl carbonate or phosgene derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and acylated derivatives .

Comparison with Similar Compounds

  • 3-Methyl-2-oxazolidinone
  • 2-Oxazolidinone
  • 4,4-Dimethyl-1,3-oxazolidin-2-one
  • 1,3-Dimethyl-2-imidazolidinone

Comparison: 4-Methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-2-oxazolidinone and 2-Oxazolidinone, the presence of the methyl group at the 4-position enhances its utility as a chiral auxiliary and its effectiveness in pharmaceutical applications .

Properties

IUPAC Name

4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFEOKPKHIPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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